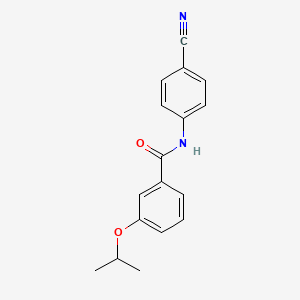

N-(4-cyanophenyl)-3-isopropoxybenzamide

説明

N-(4-cyanophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substituent on the benzamide core and a 4-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 296.32 g/mol. The compound’s structure combines a polar cyano group and a lipophilic isopropoxy moiety, which may influence its solubility, bioavailability, and receptor-binding properties.

特性

IUPAC Name |

N-(4-cyanophenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWZCSWWWHRFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide ()

- Molecular Formula : C₁₈H₂₀N₂O₃

- Molecular Weight : 312.36 g/mol

- Key Structural Differences: The isopropoxy group is at the 4-position of the benzamide ring instead of the 3-position. The phenyl group attached to the amide nitrogen bears a 3-acetylamino substituent instead of a 4-cyano group.

- Implications: The 4-isopropoxy configuration may alter steric interactions compared to the 3-substituted target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

- Molecular Formula : C₂₉H₂₄F₂N₆O₃

- Molecular Weight : 589.1 g/mol

- Key Structural Differences :

- Contains a chromen-4-one core and pyrazolo[3,4-d]pyrimidine moiety, absent in the target compound.

- The benzamide nitrogen is substituted with an N-isopropyl group, and the benzamide ring has a 2-fluoro substituent.

- The 28% synthesis yield (Example 53) suggests challenges in synthesizing complex derivatives compared to simpler benzamides .

3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide ()

- Molecular Formula : C₂₇H₃₀N₂O₂

- Molecular Weight : 414.54 g/mol

- Key Structural Differences: Features a propanoylamino linker and 3-methylphenyl group on the benzamide nitrogen. The benzamide ring lacks oxygen-based substituents.

- The absence of polar groups like cyano or isopropoxy may limit hydrogen-bonding interactions .

Key Findings and Implications

- Functional Groups: The cyano group (electron-withdrawing) in the target compound contrasts with the acetylamino (electron-donating) group in , which could influence metabolic stability and target affinity.

- Synthetic Complexity : High-yield syntheses (71–92%) for simpler thiosemicarbazones () suggest that the target compound’s synthesis may be more straightforward than complex derivatives like Example 53, which has a lower yield (28%) .

Notes on Limitations

- The provided evidence lacks direct pharmacological or pharmacokinetic data for N-(4-cyanophenyl)-3-isopropoxybenzamide.

- Melting points and synthesis yields for some analogs (e.g., ) are unreported, necessitating further experimental validation.

This analysis synthesizes structural and synthetic insights from diverse sources, highlighting the interplay between substituent chemistry and compound properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。